molecular formula H2NaO9P2-3 B577075 Sodiumpyrophosphateperoxide CAS No. 15039-07-3

Sodiumpyrophosphateperoxide

Katalognummer: B577075
CAS-Nummer: 15039-07-3
Molekulargewicht: 230.944
InChI-Schlüssel: CFUOZLWOZKSGOC-UHFFFAOYSA-J
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diphosphoric acid, tetrasodium salt, compound with hydrogen peroxide (H2O2) (1:2) is a chemical compound with the molecular formula H2NaO9P2-3. It is known for its strong oxidizing properties due to the presence of hydrogen peroxide. This compound is used in various industrial and scientific applications, particularly in the fields of chemistry and biology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of diphosphoric acid, tetrasodium salt, compound with hydrogen peroxide typically involves the reaction of diphosphoric acid with sodium hydroxide and hydrogen peroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired compound. The reaction can be represented as follows:

H4P2O7+4NaOH+2H2O2Na4P2O72H2O2+4H2O\text{H}_4\text{P}_2\text{O}_7 + 4\text{NaOH} + 2\text{H}_2\text{O}_2 \rightarrow \text{Na}_4\text{P}_2\text{O}_7 \cdot 2\text{H}_2\text{O}_2 + 4\text{H}_2\text{O} H4​P2​O7​+4NaOH+2H2​O2​→Na4​P2​O7​⋅2H2​O2​+4H2​O

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions in reactors designed to handle the exothermic nature of the process. The reactants are mixed in precise stoichiometric ratios, and the reaction is monitored to maintain optimal temperature and pressure conditions. The product is then purified through crystallization and filtration processes.

Analyse Chemischer Reaktionen

Types of Reactions

Diphosphoric acid, tetrasodium salt, compound with hydrogen peroxide undergoes various chemical reactions, including:

    Oxidation: Due to the presence of hydrogen peroxide, it acts as a strong oxidizing agent.

    Reduction: It can be reduced under specific conditions to form different products.

    Substitution: It can participate in substitution reactions where one of its components is replaced by another chemical species.

Common Reagents and Conditions

Common reagents used in reactions with this compound include acids, bases, and other oxidizing or reducing agents. The conditions for these reactions vary depending on the desired outcome, but they generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, in oxidation reactions, oxygen gas and water are common products, while in reduction reactions, different phosphates and sodium salts may be formed .

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound is used as an oxidizing agent in various reactions. It is also employed in analytical chemistry for the determination of certain elements and compounds.

Biology

In biological research, it is used for its antimicrobial properties. It can be used to sterilize equipment and surfaces in laboratory settings.

Medicine

In medicine, it is explored for its potential use in disinfectants and antiseptics due to its strong oxidizing properties.

Industry

Industrially, it is used in the production of cleaning agents and detergents. Its ability to break down organic matter makes it useful in various cleaning applications.

Wirkmechanismus

The mechanism of action of diphosphoric acid, tetrasodium salt, compound with hydrogen peroxide involves the release of oxygen radicals from hydrogen peroxide. These radicals are highly reactive and can oxidize various organic and inorganic substances. The molecular targets include cell membranes, proteins, and nucleic acids, leading to the breakdown of these structures.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Disodium carbonate, compound with hydrogen peroxide (23): This compound also contains hydrogen peroxide and exhibits strong oxidizing properties.

    Diphosphoric acid, sodium salt, compound with hydrogen peroxide (14): Similar in structure but with different stoichiometric ratios, leading to variations in reactivity and applications .

Uniqueness

Diphosphoric acid, tetrasodium salt, compound with hydrogen peroxide (1:2) is unique due to its specific stoichiometric ratio, which provides a balance between stability and reactivity. This makes it particularly useful in applications where controlled oxidation is required.

Eigenschaften

CAS-Nummer

15039-07-3

Molekularformel

H2NaO9P2-3

Molekulargewicht

230.944

IUPAC-Name

sodium;hydrogen peroxide;phosphonato phosphate

InChI

InChI=1S/Na.H4O7P2.H2O2/c;1-8(2,3)7-9(4,5)6;1-2/h;(H2,1,2,3)(H2,4,5,6);1-2H/q+1;;/p-4

InChI-Schlüssel

CFUOZLWOZKSGOC-UHFFFAOYSA-J

SMILES

OO.[O-]P(=O)([O-])OP(=O)([O-])[O-].[Na+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.